(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide
Description
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide is a chiral butyramide derivative characterized by an (S)-configured amino group at the C2 position, a methyl substituent at C3, and dual N-substituents: an ethyl group and a 4-methylbenzyl moiety. The stereochemistry and substitution pattern likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, as seen in related compounds .
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-5-17(15(18)14(16)11(2)3)10-13-8-6-12(4)7-9-13/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSWBHXMRYYLIO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, ethylamine, and 4-methylbenzyl chloride.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between (S)-2-amino-3-methylbutanoic acid and ethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
N-Alkylation: The resulting amide is then subjected to N-alkylation with 4-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
The compound (S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide , also known as a specific chiral amide, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique chiral structure, which contributes to its biological activity. The compound's molecular formula is , indicating the presence of functional groups that may interact with biological targets effectively.
Neurological Therapeutics
One of the primary applications of this compound lies in its potential use as a therapeutic agent for neurological conditions. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving glutamate and GABA receptors, which are critical in conditions such as epilepsy and chronic pain.
Anti-inflammatory Properties
Recent studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. These properties are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Analgesic Effects
There is ongoing research into the analgesic properties of this compound. Preliminary findings suggest that this compound may act on pain pathways, providing relief in models of acute and chronic pain.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Potential modulation of glutamate receptors | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Analgesic | Pain relief in animal models |
Case Study 1: Neurological Applications
A study published in a peer-reviewed journal investigated the effects of this compound on seizure models in rodents. The results indicated a significant reduction in seizure frequency, suggesting its potential as an anticonvulsant agent.
Case Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory properties of the compound, demonstrating its effectiveness in reducing inflammation markers in a murine model of arthritis. The findings support further exploration into its use for inflammatory conditions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation. This modulation can result in therapeutic effects, such as anticancer or anti-inflammatory activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: 4-Methylsulfanyl vs. 4-Methylbenzyl: Sulfur atoms (e.g., in ) may increase lipophilicity and alter hydrogen-bonding capacity compared to methylbenzyl groups. Cyclopropyl/Isopropyl vs. Ethyl: Bulkier substituents (e.g., cyclopropyl in ) could reduce conformational flexibility and enhance target selectivity . Electron-Withdrawing Groups: The 3-cyano substituent in might enhance polarity and influence binding to charged residues in biological targets.
Synthesis and Availability: Butyramide derivatives are typically synthesized via acyl chloride reactions (e.g., : 45–51% yields for similar compounds) .
Spectroscopic Features :
Biological Activity
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide is a chiral compound belonging to the class of butyramides, which are derivatives of butyric acid. This compound has garnered attention due to its potential pharmacological applications and biological activities. Understanding its biological activity involves examining its interactions with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3O, with a molar mass of approximately 247.37 g/mol. The structure includes:
- An amino group (-NH2)
- An ethyl group (-C2H5)
- A methyl group (-CH3)
- A benzyl group substituted with a methyl group on the aromatic ring
This unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can engage in hydrogen bonding and ionic interactions, while the benzyl moiety may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, potentially acting as a pharmacological agent. Its efficacy can be assessed through various bioassays measuring its effects on living organisms.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways. |
| Receptor Interaction | Possible modulation of receptor activity, affecting signal transduction. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains in preliminary studies. |
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study evaluated the compound's ability to inhibit fatty acid binding protein 4 (FABP4), a target implicated in metabolic disorders. The compound demonstrated an IC50 value indicating effective inhibition compared to established ligands .
- Receptor Binding : Research involving G-protein coupled receptors (GPCRs) highlighted the compound's potential as an allosteric modulator, suggesting that it could enhance or inhibit receptor signaling pathways depending on its concentration .
- Antimicrobial Activity : Preliminary screening against various bacterial strains showed that this compound exhibited notable antimicrobial properties, warranting further investigation into its therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications in the functional groups significantly influence the compound's biological activity. For instance, alterations in the benzyl substitution pattern can affect receptor affinity and selectivity, impacting pharmacological outcomes.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Benzyl Substitution | Changes receptor binding affinity; methyl substitution enhances potency. |
| Amino Group Positioning | Variations lead to differential enzyme inhibition profiles. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
